molecular formula C8H8S4 B1642597 (2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole CAS No. 5058-43-5

(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole

Cat. No.: B1642597
CAS No.: 5058-43-5
M. Wt: 232.4 g/mol
InChI Key: KTUWYNVNQFNGBX-UHFFFAOYSA-N
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Description

(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole is a useful research compound. Its molecular formula is C8H8S4 and its molecular weight is 232.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Structural Characterization : Research has demonstrated various synthetic routes and structural analyses for 1,3-dithiole derivatives, which are key components in the synthesis of organic metals and have applications in molecular electronics. These compounds, including derivatives similar to "(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole," have been explored for their electronic and structural properties, showcasing their potential in creating advanced materials with specific electronic characteristics (Liang-zhong Xu et al., 2005).

  • Physical and Chemical Properties : The physical and chemical properties of 1,3-dithiol-2-ylidene derivatives have been extensively studied. Investigations into their electronic absorption spectra, molecular structure, and electrochemical behavior provide insights into their potential applications in electronic devices and materials science. These studies reveal the compounds' low oxidation potentials and unique electronic spectra, which are crucial for their applications in electronic and photonic devices (Zhi-Gang Niu et al., 2014).

Applications in Material Science and Organic Electronics

  • Organic Electronics : One of the key applications of 1,3-dithiole derivatives is in the field of organic electronics, where they serve as critical components in the development of organic metals and semiconductors. Their unique electronic properties, such as low oxidation potentials and the ability to form conductive polymers, make them ideal candidates for use in organic transistors, solar cells, and other electronic devices (M. Kozaki et al., 1994).

  • Molecular Electronics : The structural and electronic properties of 1,3-dithiol-2-ylidene derivatives, including their ability to form stable radical cations and their conductive properties, have been leveraged in the design of molecular electronics. These compounds have been incorporated into molecular devices, showcasing the potential of using 1,3-dithiole-based compounds in the development of future electronic components (Yan Peng et al., 2010).

Properties

IUPAC Name

4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWYNVNQFNGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C2SC=C(S2)C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236599
Record name 4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-43-5
Record name 4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5058-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Reactant of Route 2
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Reactant of Route 3
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Reactant of Route 4
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Reactant of Route 5
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole

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